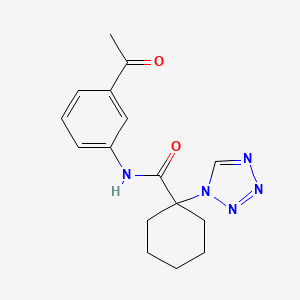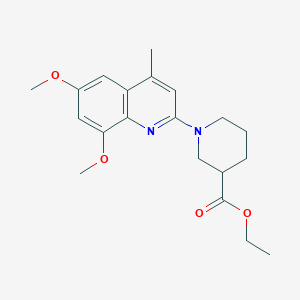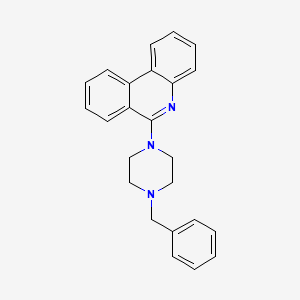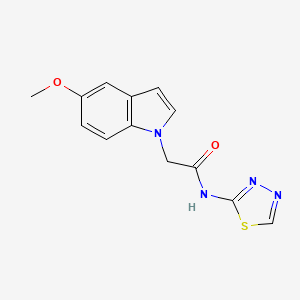
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ACTC, is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action is still being studied.
作用机制
The mechanism of action of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is still being studied. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis through the caspase-dependent pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also inhibits the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a key role in cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One of the advantages of using N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is its potential applications in various fields of research. It has shown promising results in the treatment of cancer and neurodegenerative disorders. Another advantage is its ability to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for the research of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. Further research is needed to determine its effectiveness in different types of cancer and its potential side effects. Another future direction is its use in the treatment of neurodegenerative disorders. It has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. Further research is needed to determine its effectiveness in different types of neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
合成方法
The synthesis of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves a series of chemical reactions. The first step is the reaction of 3-acetylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate to form 3-acetylphenylcyclohexanone hydrazone. The second step involves the reaction of 3-acetylphenylcyclohexanone hydrazone with sodium azide in the presence of acetic acid to form N-(3-acetylphenyl)cyclohexanecarboximidoyl azide. The final step involves the reaction of N-(3-acetylphenyl)cyclohexanecarboximidoyl azide with copper(I) bromide in the presence of triphenylphosphine to form this compound.
科学研究应用
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has shown potential applications in various fields of scientific research. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also shown potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(3-acetylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-12(22)13-6-5-7-14(10-13)18-15(23)16(8-3-2-4-9-16)21-11-17-19-20-21/h5-7,10-11H,2-4,8-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCLZFWSDCLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6072770.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide](/img/structure/B6072775.png)
![4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6072779.png)
![1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6072790.png)
![7-(ethylsulfonyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072798.png)
![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B6072806.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-N'-(2-fluorophenyl)urea](/img/structure/B6072834.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

